REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:10](=[O:11])[O:9]2)=[CH:4][C:3]=1[S:18]([Cl:21])(=[O:20])=[O:19].P(Cl)(Cl)(Cl)(Cl)[Cl:23]>ClC1C=CC=CC=1>[Cl:23][C:8]1([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[C:3]([S:18]([Cl:21])(=[O:20])=[O:19])[CH:4]=2)[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:10](=[O:11])[O:9]1
|
Name
|
3-(4'-chloro-3'-chlorosulfonylphenyl)phthalide
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Quantity
|
17.15 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C=C(C=C1)C1OC(=O)C2=CC=CC=C12)S(=O)(=O)Cl
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Name
|
|
Quantity
|
104 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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ClC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
The cooled solution is extracted three times with 100 ml portions of water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under a reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1(OC(=O)C2=CC=CC=C12)C1=CC(=C(C=C1)Cl)S(=O)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |